molecular formula C6H10O B147346 (Z)-3,4-Dideuteriohex-3-enal CAS No. 164668-82-0

(Z)-3,4-Dideuteriohex-3-enal

Cat. No.: B147346
CAS No.: 164668-82-0
M. Wt: 100.16 g/mol
InChI Key: GXANMBISFKBPEX-KKLCAENNSA-N
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Description

(Z)-3,4-Dideuteriohex-3-enal is an organic compound characterized by the presence of deuterium atoms at the 3rd and 4th positions of the hex-3-enal molecule. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,4-Dideuteriohex-3-enal typically involves the selective deuteration of hex-3-enal. One common method is the catalytic hydrogenation of hex-3-enal using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can yield deuterated alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products:

    Oxidation: Deuterated carboxylic acids or aldehydes.

    Reduction: Deuterated alcohols.

    Substitution: Deuterated derivatives with various functional groups.

Scientific Research Applications

Chemistry: (Z)-3,4-Dideuteriohex-3-enal is used as a tracer in mechanistic studies of organic reactions. Its unique isotopic composition allows researchers to track the movement of atoms during chemical transformations.

Biology: In biological research, this compound can be used to study metabolic pathways involving aldehydes. Its deuterium atoms provide a distinct signature that can be detected using mass spectrometry.

Medicine: The compound has potential applications in drug development, particularly in the design of deuterated drugs. Deuterium incorporation can enhance the metabolic stability and efficacy of pharmaceutical compounds.

Industry: In the materials science industry, this compound is used in the synthesis of deuterated polymers and materials with unique properties. These materials are valuable in various high-tech applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-3,4-Dideuteriohex-3-enal involves its interaction with molecular targets through its aldehyde functional group. The presence of deuterium atoms can influence the compound’s reactivity and interaction with enzymes and other biomolecules. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the heavier isotope.

Comparison with Similar Compounds

    Hex-3-enal: The non-deuterated analog of (Z)-3,4-Dideuteriohex-3-enal.

    (E)-3,4-Dideuteriohex-3-enal: The geometric isomer with deuterium atoms in the trans configuration.

    3,4-Dideuteriohexane: The fully saturated analog without the double bond.

Uniqueness: this compound is unique due to its specific isotopic composition and geometric configuration. The presence of deuterium atoms at specific positions provides distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(Z)-3,4-dideuteriohex-3-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANMBISFKBPEX-KKLCAENNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/CC=O)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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